N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide
Description
N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide is a pyrazole-based compound featuring:
- 1-(4-Fluorophenyl): A para-fluorinated phenyl group at position 1 of the pyrazole ring.
- 4-Propoxy: A propyl ether substituent at position 3.
- 3-Carboxamide-(3,4-dimethoxyphenyl): A carboxamide-linked 3,4-dimethoxyphenyl group at position 3.
This structure combines aromaticity, electron-donating methoxy groups, and lipophilic propoxy chains, which may enhance metabolic stability and target binding in medicinal chemistry applications.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-propoxypyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O4/c1-4-11-29-19-13-25(16-8-5-14(22)6-9-16)24-20(19)21(26)23-15-7-10-17(27-2)18(12-15)28-3/h5-10,12-13H,4,11H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIDKGRUBOVQIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1C(=O)NC2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Substitution reactions: The pyrazole ring is then functionalized with the desired substituents
Coupling reactions: The fluorophenyl and propoxy groups are introduced through coupling reactions, such as Suzuki or Heck coupling, using appropriate boronic acids or halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms on the aromatic rings can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of nitro groups can produce amines.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream signaling pathways.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features and Properties
Core Structure Analysis
- Pyrazole (Target) vs. Pyrazoline (): The target’s fully aromatic pyrazole offers greater rigidity and metabolic stability compared to the partially saturated pyrazoline core in .
- Pyrazole vs. Pyrazolo[3,4-d]pyrimidine () :
Substituent Effects
- Fluorine Substituents :
- Methoxy vs. ’s compounds use halogenated phenyl groups (F, Br, Cl), which are electron-withdrawing and may alter electronic distribution .
- Propoxy vs. Sulfonamide/Alkoxy Chains :
Pharmacological Implications
- Compounds : Pyrazolines with carbaldehyde groups are often intermediates for further derivatization (e.g., Schiff base formation). Their dihydro core may confer transient receptor modulation, as seen in some anticonvulsant or anti-inflammatory agents .
- Target Compound : The combination of methoxy, fluorophenyl, and propoxy groups may target enzymes or receptors requiring both hydrophobic and hydrogen-bonding interactions, such as COX-2 or serotonin receptors.
Biological Activity
N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide is a synthetic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its unique chemical structure and potential biological activities. This compound features a pyrazole ring with multiple substituents, including dimethoxyphenyl, fluorophenyl, and propoxy groups, which contribute to its distinct chemical properties and biological functions.
Chemical Structure
The compound's IUPAC name is N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-propoxypyrazole-3-carboxamide, and its molecular formula is . The chemical structure can be represented as follows:
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. The compound has been investigated for its potential to modulate enzyme activity and influence various signaling pathways.
Pharmacological Properties
Research has indicated that this compound may exhibit several pharmacological effects:
- Anti-inflammatory Activity : Preliminary studies suggest that the compound may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory diseases.
- Anticancer Potential : The pyrazole derivatives have shown promise in inhibiting cancer cell proliferation. For instance, similar pyrazole compounds have been evaluated for their cytotoxic effects against various carcinoma cell lines, demonstrating significant activity compared to standard chemotherapeutic agents like Cisplatin .
Comparative Biological Studies
To provide a clearer understanding of the biological activity of this compound, a comparative analysis with other pyrazole derivatives was conducted. The following table summarizes the biological activities reported for related compounds:
Case Studies
A recent study explored the synthesis of novel pyrazole derivatives and their biological evaluation. Among these derivatives, one compound exhibited potent cytotoxicity against liver and lung carcinoma cell lines with IC50 values significantly lower than those of established drugs like Cisplatin . This highlights the potential of pyrazole derivatives as effective anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
